molecular formula C7H4BrFN2S B12833553 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione

4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione

Cat. No.: B12833553
M. Wt: 247.09 g/mol
InChI Key: VHODLSHFZWTYAC-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione is a heterocyclic compound that belongs to the class of benzoimidazoles. This compound is characterized by the presence of bromine and fluorine atoms attached to the benzoimidazole ring, along with a thione group at the 2-position. Benzoimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-fluoroaniline with carbon disulfide in the presence of a base, followed by cyclization with a suitable reagent to form the benzoimidazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the bromine or fluorine atoms.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Thiols.

Scientific Research Applications

4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of the bromine and fluorine atoms, along with the thione group, contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione
  • 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Uniqueness

4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione is unique due to the specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H4BrFN2S

Molecular Weight

247.09 g/mol

IUPAC Name

4-bromo-6-fluoro-1,3-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C7H4BrFN2S/c8-4-1-3(9)2-5-6(4)11-7(12)10-5/h1-2H,(H2,10,11,12)

InChI Key

VHODLSHFZWTYAC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=S)N2)Br)F

Origin of Product

United States

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